molecular formula C20H20FN5O2 B2456876 1-(4-fluorophenyl)-5-methyl-N-(4-morpholinophenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 923685-21-6

1-(4-fluorophenyl)-5-methyl-N-(4-morpholinophenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2456876
CAS No.: 923685-21-6
M. Wt: 381.411
InChI Key: IPNCYTIKCIAJRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-fluorophenyl)-5-methyl-N-(4-morpholinophenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C20H20FN5O2 and its molecular weight is 381.411. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of compounds related to 1-(4-fluorophenyl)-5-methyl-N-(4-morpholinophenyl)-1H-1,2,3-triazole-4-carboxamide involves complex organic reactions, including condensation processes. These processes result in the formation of compounds with potential antitumor activities, as demonstrated in studies focusing on similar triazole derivatives. For instance, a study highlighted the synthesis of a compound through the condensation of 4-fluoro-2-isocyanato-1-methylbenzene with 4-morpholino-1H-indazol-3-amine, showcasing its inhibitory effects on cancer cell proliferation (Hao et al., 2017).

Intermolecular Interactions and Crystallography

Research into derivatives of 1,2,4-triazoles, including those with morpholine and fluoro substituents, reveals the importance of intermolecular interactions, such as C–H⋯O and π⋯π, in determining their structural and functional properties. These interactions have been meticulously analyzed through crystallographic studies and theoretical calculations, providing insights into the molecular basis of their biological activity (Shukla et al., 2014).

Biological Activity and Potential Applications

The search for new therapeutic agents has led to the investigation of 1,2,4-triazole derivatives for their biological activities. Various studies have synthesized and characterized compounds structurally related to this compound, focusing on their potential antimicrobial and antitumor properties. These compounds have been evaluated against a range of cancer cell lines and microbial organisms, demonstrating significant biological activities that could lead to the development of new medications (Lu et al., 2017).

Antimicrobial and Antipathogenic Potential

Further exploration into the antimicrobial properties of 1,2,4-triazole derivatives has revealed their effectiveness against various pathogens. This includes promising results in combating fungal diseases and bacterial infections, with some derivatives showing a wide spectrum of antimicrobial activity. This research underlines the potential of these compounds in addressing the challenge of resistant microbial strains and the need for new antimicrobial agents (Limban et al., 2011).

Properties

IUPAC Name

1-(4-fluorophenyl)-5-methyl-N-(4-morpholin-4-ylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN5O2/c1-14-19(23-24-26(14)18-6-2-15(21)3-7-18)20(27)22-16-4-8-17(9-5-16)25-10-12-28-13-11-25/h2-9H,10-13H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPNCYTIKCIAJRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.